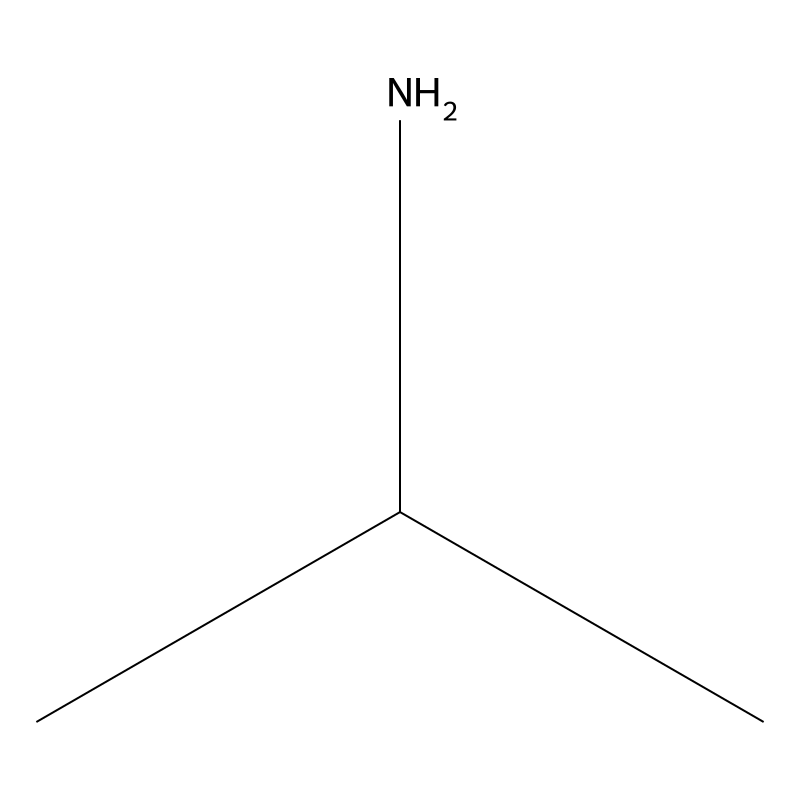

Isopropylamine

(CH3)2CHNH2

C3H9N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3)2CHNH2

C3H9N

Molecular Weight

InChI

InChI Key

SMILES

solubility

16.92 M

@2ND]

In water, 1X10+6 mg/L at 20 °C /miscible/

Miscible with water

Miscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroform

Solubility in water: miscible

Soluble in water

Soluble (in ethanol)

Miscible

Synonyms

Canonical SMILES

Organic Synthesis:

Isopropylamine is a valuable intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals: It serves as a building block for the production of numerous drugs, such as decongestants, antihistamines, and antibiotics Source: National Toxicology Program (NTP) - Nomination Background: Isopropylamine (CASRN 75-31-1): )

- Agrochemicals: It plays a role in the synthesis of herbicides, insecticides, and fungicides [Source: PubChem - Isopropylamine ()]

- Dyes and pigments: It contributes to the production of dyes and pigments used in various industries Source: Nomination Background: Isopropylamine (CASRN 75-31-1) - National Toxicology Program (NTP): )

Material Science:

Isopropylamine finds applications in material science research, such as:

- Polymer synthesis: It acts as a precursor in the synthesis of specific polymers with desired properties Source: Isopropylamine, 99+%, Thermo Scientific Chemicals:

- Corrosion inhibition: Studies explore its potential for inhibiting corrosion in metals Source: ResearchGate - A review on the inhibition of the corrosion of metals by organic compounds:

Chemical and Biological Research:

Isopropylamine's unique chemical properties make it useful in various research fields, including:

- Organic chemistry: Studies investigate its reactivity and reaction mechanisms in different contexts Source: ScienceDirect - Isopropylamine:

- Biochemistry: Research explores its potential interactions with biological systems and its influence on specific processes Source: ScienceDirect - Isopropylamine:

Isopropylamine is an organic compound classified as a simple aliphatic amine, with the chemical formula and a CAS number of 75-31-0. It appears as a colorless liquid with a strong ammonia-like odor and is hygroscopic, meaning it can absorb moisture from the air. Isopropylamine is miscible with water, ethanol, and diethyl ether, and has a boiling point of approximately 90°F (32°C) and a flash point of -35°F (-37°C) . Due to its properties, it is categorized as a flammable substance and poses significant fire hazards when exposed to heat or sparks .

Isopropylamine is a hazardous compound and requires proper handling due to the following properties [, ]:

- Toxicity: Corrosive to eyes, skin, and respiratory tract. Inhalation can cause lung damage.

- Flammability: Flammable liquid with a low flash point. Vapors are heavier than air and can travel long distances, posing a fire hazard.

- Reactivity: Reacts violently with strong oxidizers, acids, and certain other chemicals.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling isopropylamine.

- Work in a well-ventilated area.

- Store in a cool, dry place away from incompatible chemicals.

Data:

- Protonation: Acts as a weak base, with a pKa of approximately 10.63.

- Alkylation: Can react with alkyl halides to form more complex amines.

- Acylation: Reacts with acyl chlorides or anhydrides to form amides.

- Condensation: Can condense with carbonyl compounds to yield imines or enamines .

Furthermore, isopropylamine can decompose upon heating, producing toxic nitrogen oxides .

Isopropylamine exhibits moderate toxicity. Exposure can lead to respiratory irritation, skin burns, and eye damage. Inhalation can cause symptoms such as sore throat, coughing, and shortness of breath, while skin contact may result in pain and blisters . Long-term exposure could lead to dermatitis or other chronic conditions . Its biological interactions necessitate careful handling due to its potential health risks.

Isopropylamine can be synthesized through several methods:

- Reaction of Isopropyl Alcohol with Ammonia: This is the most common method, where isopropyl alcohol reacts with ammonia in the presence of a dehydrating catalyst:

- From Acetone and Ammonia: Acetone can react with ammonia under specific conditions to yield isopropylamine.

- From Acetone Oxime: Another method involves the reaction of acetone oxime with ammonia .

- From Alkyl Halides: Isopropylamine can also be produced by reacting isopropyl chloride with ammonia under pressure .

Isopropylamine serves multiple roles across various industries:

- Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides such as atrazine and glyphosate.

- Chemical Manufacturing: Acts as a building block for plastics and coatings.

- Pharmaceuticals: Used in the production of various drugs.

- Petroleum Industry: Functions as an additive in refining processes .

Research indicates that isopropylamine interacts significantly with strong acids, oxidizers, aldehydes, ketones, and epoxides. These interactions can lead to violent reactions or explosions under certain conditions . Additionally, it forms explosive mixtures with air at specific concentrations (lower explosive limit of 2% and upper explosive limit of 10.4%) .

Isopropylamine shares structural similarities with several other amines. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Ethanolamine | A primary amine used in personal care products | |

| Butylamine | A four-carbon chain amine often used in rubber industry | |

| Diethylamine | A secondary amine used in pharmaceuticals | |

| Propylamine | Similar structure but less branched than isopropylamine |

Uniqueness of Isopropylamine

Isopropylamine's unique branched structure contributes to its distinct properties compared to linear amines like propylamine or butylamine. Its ability to act as both a weak base and a versatile building block for various chemical syntheses makes it particularly valuable in industrial applications.

Industrial Synthesis Pathways

Acetone-based Hydrogen Amination Processes

The acetone-to-isopropylamine route remains the dominant industrial method due to its high atom economy and scalability. In this process, acetone reacts with ammonia and hydrogen under elevated temperatures (80–150°C) and pressures (0.7–1.6 MPa) in the presence of nickel-based catalysts [5]. The reaction proceeds via imine intermediate formation ($$ \text{CH}3\text{COCH}3 + \text{NH}3 \rightarrow \text{CH}3\text{C}(\text{CH}3)=\text{NH} $$) followed by hydrogenation to isopropylamine ($$ \text{CH}3\text{C}(\text{CH}3)=\text{NH} + \text{H}2 \rightarrow \text{CH}3\text{CH}(\text{CH}3)\text{NH}_2 $$) [4] [5]. Modern plants employ gas-phase systems with acetone hourly space velocities of 0.1–1.2 h⁻¹ and molar ratios of acetone:hydrogen:ammonia at 1:1–4:1–6 [5]. A critical challenge lies in managing the exothermic nature of the reaction, which necessitates advanced temperature control strategies to minimize diisopropylamine byproduct formation [1] [5].

Isopropyl Alcohol Amination Routes

Alternative routes utilizing isopropyl alcohol (IPA) involve gas-phase amination with ammonia over copper or nickel catalysts at 150–250°C [1] [3]. The reaction mechanism proceeds through dehydrogenation of IPA to acetone, followed by amination, with overall stoichiometry:

$$ \text{CH}3\text{CHOHCH}3 + \text{NH}3 \rightarrow \text{CH}3\text{CH}(\text{CH}3)\text{NH}2 + \text{H}_2\text{O} $$ [3].

This pathway offers advantages in regions with surplus IPA production but requires precise control of water content to prevent catalyst deactivation [3].

Catalytic Systems

Nickel-based Catalyst Technologies

Nickel catalysts dominate industrial isopropylamine synthesis due to their high activity and cost-effectiveness. Spherical nickel catalysts (specific surface area: 170–220 m²/g, pore volume: 0.5–0.8 mL/g) are preferred at reactor inlets to moderate initial reaction exothermicity, while bar-shaped variants (140–170 m²/g, 0.3–0.5 mL/g) enhance conversion efficiency in downstream zones [5]. For example, Beijing Chemical Research Institute's BC-A-30 spherical catalyst achieves 92% acetone conversion with <5% diisopropylamine byproduct at 120°C [5].

Ni/Al₂O₃ Catalyst Systems

Alumina-supported nickel catalysts (Ni/Al₂O₃) demonstrate improved thermal stability, maintaining 85% activity after 1,000 hours at 150°C. The acidic sites of Al₂O₃ promote ammonia adsorption, accelerating imine formation rates by 30% compared to unsupported nickel [5]. Optimal nickel loading ranges from 15–25 wt%, balancing activity and metal sintering resistance [5].

Molybdenum and Tungsten-modified Catalyst Systems

While not explicitly detailed in the provided sources, molybdenum (Mo) and tungsten (W) promoters are theorized to enhance nickel catalyst performance by forming surface alloys that resist carbon deposition. Future research directions may explore Mo-Ni/Al₂O₃ systems for high-temperature amination.

Zinc-enhanced Catalytic Formulations

Zinc oxide additives (2–5 wt%) in nickel catalysts reduce ammonia decomposition side reactions by 40%, as Zn²⁺ ions modify nickel's electronic structure to favor N–H bond activation over N≡N cleavage [5]. This modification increases isopropylamine selectivity to 94% in IPA amination routes [3].

Process Engineering Advancements

Fixed-bed Reactor Technology

Modern plants utilize multi-zone fixed-bed reactors with distinct catalyst layers. A typical configuration combines spherical nickel catalysts (25% bed height) at the inlet for controlled reaction initiation and bar-shaped catalysts (75% bed height) downstream for complete conversion [5]. This design reduces hot-spot formation by 60% compared to single-catalyst systems [5].

Segmented Temperature Control Strategies

Advanced reactors implement three-stage temperature profiles:

- Inlet zone: 80–100°C to prevent thermal runaway

- Mid-reactor: 120–130°C for optimal kinetics

- Outlet zone: 100–110°C to minimize thermal degradation

This approach maintains diisopropylamine byproduct levels below 3% [5].

Gas-Solid and Gas-Liquid-Solid Phase Reaction Interfaces

Hybrid systems employing trickle-bed reactors achieve 98% mass transfer efficiency by maintaining superficial gas velocities of 0.3–0.6 m/s and liquid hourly space velocities of 2–4 h⁻¹ [5]. Gas-liquid-solid interfaces in these systems enhance ammonia solubility in acetone by 50%, reducing reaction times by 30% [5].

Hydrogen Aminating Mechanisms

Mechanistic Pathways and Intermediates

The hydrogen aminating mechanisms of isopropylamine involve complex multi-step pathways characterized by sophisticated electronic transitions and intermediate formation. Research demonstrates that the alkylation of amines with alcohols through borrowing hydrogen mechanisms represents a versatile synthetic route involving intricate mechanistic pathways [1].

The fundamental mechanism proceeds through a triplet-to-singlet spin crossover process, which requires an energy investment of approximately 13.0 kilocalories per mole. This crossover enables the formation of key intermediates through barrierless proton transfer reactions. The condensation of carbonyl compounds with amine substrates yields corresponding imine intermediates with a free energy change of 4.6 kilocalories per mole [1].

The hydrogenation pathway demonstrates remarkable complexity, occurring in the dicationic triplet state through a sequential process. The mechanism initiates with proton transfer from the catalyst to the imine heteroatom, followed by the transfer of the second hydrogen atom to the adjacent carbon center. This secondary step represents the highest energy barrier in the pathway, requiring 28.9 kilocalories per mole [1].

Intermediates in the pathway include γ-glutamyl-isopropylamide and γ-glutamyl-l-alaninol. The formation of γ-glutamyl-isopropylamide from isopropylamine occurs through enzymatic catalysis by γ-glutamylisopropylamide synthetase, consuming adenosine triphosphate in the process. This intermediate undergoes stereospecific monooxygenation by a four-component cytochrome P450 monooxygenase system, generating γ-glutamyl-l-alaninol [2].

The reductive amination pathway involves the formation of imine intermediates followed by their reduction to primary amines. Studies indicate that the dehydrogenation of alcohols via β-hydrogen elimination demonstrates lower barriers compared to amine dehydrogenation, favoring the product-forming direction in the overall reaction mechanism [1].

Kinetic Studies and Rate-Determining Steps

Kinetic investigations reveal that the rate-determining step occurs after the redox transformation, as evidenced by burst phase kinetics of nicotinamide adenine dinucleotide formation observed through stopped-flow and quenched-flow methodologies. The steady state kinetic parameters demonstrate consistency across enzyme concentration ranges from 0.1 to 20 micromolar [3].

Transient kinetic studies employing fluorescence resonance energy transfer signals between protein tryptophan residues and bound nicotinamide adenine dinucleotide reveal conformational changes induced by substrate-metal complexes. The kinetic scheme incorporates fast protein conformational changes, likely representing domain closure, with rate constants derived from time-dependent signal formation [3].

The slowest step in the mechanism appears to be a conformational change representing domain opening that facilitates product release. This finding is supported by kinetic isotope effect measurements showing intermolecular kinetic isotope effects of 1.1 ± 0.1 and intramolecular kinetic isotope effects of 3.0 ± 0.1, indicating that carbon-hydrogen bond cleavage is not rate-determining and exhibits partial reversibility [1].

Density functional theory calculations reveal that transition-state energies for oxidative addition of carbon-hydrogen bonds and reductive elimination to form carbon-silicon bonds are similar, suggesting both steps influence the enantioselectivity of the transformation process. The high level of enantioselectivity results from steric interactions between alkyl substituents on silicon reactants and aryl groups on bisphosphine ligands [4].

Temperature dependence studies demonstrate that formally termolecular processes exhibit temperature-independent rates across the studied range of 10-40 degrees Celsius, characterized by weakly negative enthalpic barriers and substantial negative entropic contributions to the free energy of activation [5].

Selective Transformation Control

Isopropylamine versus Diisopropylamine Formation

The selective formation of isopropylamine versus diisopropylamine represents a critical aspect of reaction control, significantly influenced by reaction conditions, catalyst design, and process parameters. Industrial production methods employ fixed-bed reactor systems containing nickel-based catalysts to catalyze the reaction of acetone, hydrogen, and ammonia, producing both isopropylamine and diisopropylamine along with isopropanol [6].

Selectivity control mechanisms involve the implementation of sectional temperature control within reactor systems, where each downstream section maintains temperatures 5-30 degrees Celsius higher than adjacent upstream sections. This temperature gradient facilitates the preferential formation of isopropylamine while minimizing diisopropylamine production [6].

The conversion and selectivity parameters are defined through molar flow rate relationships, where space velocity control in the range of 2.3-19.1 inverse hours at 150 degrees Celsius enables maintenance of constant partial pressures for reactants while using nitrogen as a diluent. The conversion of isopropylamine and selectivity toward monoisopropylamine versus diisopropylamine can be optimized through weight hourly space velocity adjustments [7].

Enzymatic selectivity studies demonstrate that γ-glutamyl-isopropylamide synthetase exhibits broad substrate specificity toward primary amines, accepting amino-alkanes, amino-alcohols including both l-alaninol and d-alaninol, and amino-esters as substrates. However, the enzyme does not accept ammonium or primary amines with positive or negative charges on side chains [2].

Thermodynamic control can be achieved under reduced pressure conditions for selective removal of coproducts such as acetone, leading to elimination of undesirable side reactions. Engineered orthogonality in substrate specificities enables kinetic control, allowing suppression of competing reaction pathways [8].

Selectivity Enhancement Strategies

Steric hindrance strategies represent a fundamental approach to selectivity enhancement. The use of sterically hindered bases such as lithium diisopropyl amide enables preferential formation of less-substituted enolates through kinetic control. The bulky isopropyl groups flanking the amide base create significant steric hindrance, slowing reactions with sterically hindered protons while facilitating reactions with less hindered positions [9].

Catalyst modification approaches focus on tuning pore size distribution and surface properties. Novel targeted modification strategies regulate pore size distribution and electronegativity of polyamide nanofiltration membranes through activation of carboxyl groups by N-(3-Dimethylaminopropyl)-N'-ethyl carbodiimide and N-Hydroxy succinimide, followed by grafting of monomers or polymers containing amino groups [10].

Oil-soluble surfactant regulation through OSARIP (Oil-Soluble Surfactant-Assisted Interfacial Polymerization) processes enables ultra-high selectivity. This approach utilizes dodecyl phosphate molecules forming assembled monolayers at water-oil interfaces, facilitating amine monomer diffusion and regulating interfacial polymerization reactions. The resulting membranes demonstrate ultra-high lithium-magnesium selectivity of up to 4147 [11].

Electronic and steric tuning involves systematic modification of ligand properties to achieve enhanced selectivity. The origin of improved selectivity in diisopropylamine-substituted catalysts compared to other selenophosphoramide catalysts is attributed to increased steric interactions. Enhanced steric interactions with diisopropylamino groups lead to better differentiated transition states during thiiranium ion formation [12].

Process intensification strategies include integration of nanofiltration membranes with catalysts, electric fields, or other operational units to facilitate improvements in membrane selectivity. Membrane preparation methods focus on tuning pore size through controlled aggregation effects and homogeneous dispersion of metal-organic frameworks [13].

Coordination Chemistry

Oxidation of Coordinated Isopropylamine

The oxidative dehydrogenation of coordinated isopropylamine represents a well-established transformation in ruthenium coordination chemistry, leading to the formation of monodentate imine and alkylideneamido complexes. The oxidation process is promoted by coordination to transition metal centers, with ruthenium and osmium demonstrating particular effectiveness in facilitating ligand oxidation [14] [15].

Mechanistic pathways for oxidative dehydrogenation involve initial one-electron oxidation of the metal center, followed by intramolecular redox reactions where the ligand undergoes oxidation while the metal is reduced. The mechanism may proceed through either one-electron steps involving ligand-radical intermediates or alternative two-electron pathways involving higher metal oxidation states [15].

Ruthenium-specific oxidation demonstrates the formation of both monodentate imine complexes and alkylideneamido species from coordinated isopropylamine. The particular efficacy of ruthenium in promoting ligand oxidation relates to its ability to attain oxidation states two units greater than the final state, stabilized through deprotonation and enabling low-energy pathways for even-electron processes required in amine dehydrogenation [15].

Structural characterization reveals that oxidized isopropylamine complexes maintain specific geometric arrangements. For example, ruthenium complexes containing oxidized isopropylamine ligands demonstrate distinct bond lengths and coordination geometries that facilitate the oxidative transformation while maintaining complex stability [14].

Electrochemical studies indicate that the oxidation process involves proton-coupled electron transfer mechanisms, where proton and electron transfer occur in a concerted fashion. This coupling is essential for the formation of stable imine and alkylideneamido products while preventing decomposition of the coordination complex [15].

Metal-Isopropylamine Complex Formation

Transition metal coordination with isopropylamine involves diverse metal centers including ruthenium, iron, platinum, and rhodium, each demonstrating unique coordination modes and complex geometries. The coordination behavior is influenced by the electronic properties of the metal center and the steric requirements of the isopropylamine ligand [16] [17] [18].

Iron(II) complexes with isopropylamine-derived ligands demonstrate trigonal monopyramidal coordination geometry, a rare structural motif for iron(II) centers. The tripodal ligand tris-(N-isopropylcarbamoyl-methyl)amine, containing a tertiary amine and three deprotonated amides with appended isopropyl groups, stabilizes this unusual coordination environment. The iron-amide nitrogen distances average 2.020(3) Angstroms with angles of 118.7(1) degrees [17].

Platinum(II) coordination involves square planar geometries where isopropylamine ligands occupy cis positions, completing the coordination sphere. These complexes demonstrate significant cytotoxic activity comparable to or better than cisplatin, with remarkably higher deoxyribonucleic acid interaction compared to chlorido analogues [16].

Rhodium(I) complexes bearing tris(isopropyl)-azaphosphatrane ligands demonstrate adaptive coordination behavior, capable of switching from bidentate to tridentate coordination modes. The ligand backbone can change its binding mode, with the axial nitrogen transitioning from interaction with phosphorus to coordination with the rhodium center, enabling unique molecular control of the metal environment [18].

Coordination bond lengths vary significantly across different metal centers and coordination environments. Ruthenium-nitrogen bonds in isopropylamine complexes typically range from 2.098(3) Angstroms, while iron complexes demonstrate shorter bonds averaging 2.020(3) Angstroms. These variations reflect differences in metal ionic radii, oxidation states, and electronic configurations [17] [14].

Physical Description

Liquid

liquid

HYGROSCOPIC COLOURLESS LIQUID WITH AMMONIA ODOUR.

Colourless to yellow liquid; Fishy ammonia aroma

Colorless liquid with an ammonia-like odor.

Colorless liquid with an ammonia-like odor. [Note: A gas above 91°F.]

Color/Form

Colorless, volatile liquid

Colorless to yellow liquid

XLogP3

Boiling Point

31.7 °C

31.8 °C

91°F

Flash Point

-18 °C (0 °F) (Closed cup)

-35 °F (-37 °C) (open cup)

-37 °C c.c.

-35°F (open cup)

(oc) -35°F

Vapor Density

Relative vapor density (air = 1): 2.0

Density

0.6891 g/cu m at 20 °C

0.7 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7

0.687-0.693

0.691

0.69

LogP

0.26

log Kow = 0.26

0.3

Odor

High strength odor; fishy ammonia aroma

Melting Point

-95.1 °C

-95.119 °C

-95.2 °C

-150°F

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Use and Manufacturing

Vapor Pressure

579.56 mmHg

579.6 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 63.7

460 mmHg

Pictograms

Flammable;Irritant

Other CAS

Associated Chemicals

Wikipedia

Biological Half Life

In mongrel dogs intravenously infused with isopropylamine (0.25 mg/kg/min, 45 min), an initial rapid and a subsequent slow decline in plasma levels with half life times of 5 and 146 min, respectively, were observed.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 4th degree

Cosmetics -> Buffering

Methods of Manufacturing

From acetone and ammonia under pressure.

Amination of an alcohol over a metal catalyst under reducing conditions or over a solid acid catalyst at high temperature.

Lower aliphatic amines can be prepared by a variety of methods, and from many different types of raw materials. By far the largest commercial applications involve the reaction of alcohol with ammonia to form the corresponding amines. Other methods are employed depending on the particular amine desired, raw material availability, plant economics, and the ability to sell coproducts. /Lower aliphatic amines/

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

2-Propanamine: ACTIVE

It is available commercially in an anhydrous form.

Analytic Laboratory Methods

Concentrations of isopropylamine in the air were determined by gas chromatography.

Gas chromatography/mass spectrometry was used to determine traces of isopropylamine in river water and sewage.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Isopropylamine must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) and strong acids (such as hydrochloric, sulfuric, and nitric) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where isopropylamine is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of isopropylamine should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and eqipment, especially when opening and closing containers of isopropylamine. Wherever isopropylamine is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings. Isopropylamine will attack some forms of plastics, rubber, and coatings.

Store in a cool, dry, well-ventilated location. Separate from strong acids, oxidizing materials.